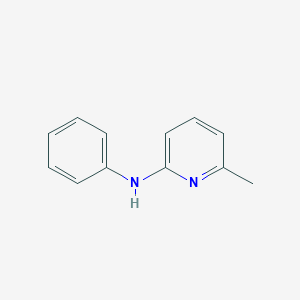

2-Anilino-6-methylpyridine

概要

説明

2-Anilino-6-methylpyridine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules:

2-Anilino-6-methylpyridine serves as a versatile building block in organic synthesis. It is utilized in the formation of more complex molecular structures through various chemical reactions, including:

- Oxidation: Leading to the formation of ketones or aldehydes.

- Reduction: Resulting in the production of alcohols.

- Substitution Reactions: Allowing for the creation of diverse substituted derivatives based on the nucleophiles employed.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Notes |

|---|---|---|

| Oxidation | Ketones, Aldehydes | Useful for further functionalization |

| Reduction | Alcohols | Key step in synthesizing alcohol derivatives |

| Substitution | Various Substituted Derivatives | Dependent on nucleophile used |

Antimicrobial and Anticancer Properties:

Research indicates that this compound exhibits significant biological activities, particularly against various pathogens and cancer cells. Studies have demonstrated its potential as an antimicrobial agent, as well as its efficacy in inhibiting tumor growth.

Case Study: Antimicrobial Activity

In vitro studies have shown that derivatives of this compound possess strong activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) significantly lower than traditional treatments .

Table 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis

| Compound | MIC (µM) | Activity Description |

|---|---|---|

| Compound A | ≤0.006 | Superior potency compared to existing drugs |

| Compound B | 0.04–2.3 | Comparable to standard treatments |

Medicinal Chemistry

Drug Development:

The compound is being explored for its potential use in drug development, particularly for conditions such as tuberculosis and cancer. Its structural properties allow it to interact effectively with biological targets, making it a candidate for new therapeutic agents.

Case Study: Cancer Treatment

In vivo experiments using xenograft models have shown that treatment with this compound derivatives resulted in a significant reduction in tumor size compared to controls .

Table 3: Tumor Growth Inhibition Results

| Treatment | Tumor Size Reduction (%) | Notes |

|---|---|---|

| Control | - | No treatment |

| Compound Treatment | >50% | Significant efficacy observed |

Industrial Applications

Production of Specialty Chemicals:

In addition to its applications in pharmaceuticals, this compound is utilized in the production of specialty chemicals and materials, highlighting its versatility beyond medicinal uses.

Table 4: Industrial Uses

| Application Type | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate in synthesis |

| Material Science | Contributes to the development of novel materials |

特性

分子式 |

C12H12N2 |

|---|---|

分子量 |

184.24 g/mol |

IUPAC名 |

6-methyl-N-phenylpyridin-2-amine |

InChI |

InChI=1S/C12H12N2/c1-10-6-5-9-12(13-10)14-11-7-3-2-4-8-11/h2-9H,1H3,(H,13,14) |

InChIキー |

AHSPOVNPXMDIEL-UHFFFAOYSA-N |

正規SMILES |

CC1=NC(=CC=C1)NC2=CC=CC=C2 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。